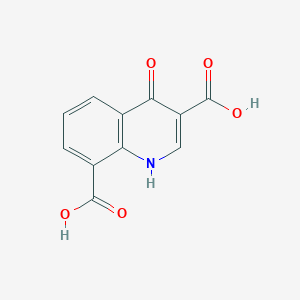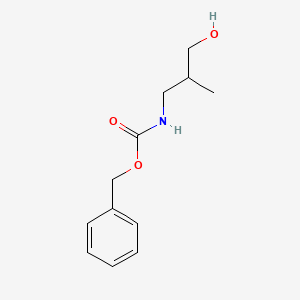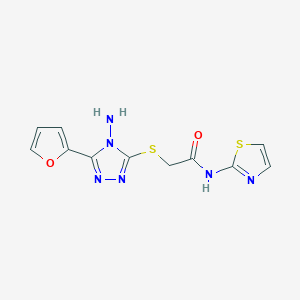
2-(1,2,3-チアゾール-4-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3-Thiadiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
科学的研究の応用
抗菌活性
2-(1,2,3-チアゾール-4-イル)酢酸: 誘導体は、その抗菌の可能性について研究されてきました。 研究者は様々な類似体を合成し、大腸菌、ミコイデスバチルス、カンジダ・アルビカンスなどの微生物に対する有効性を評価しました 。注目すべきは、いくつかの化合物が優れた抗菌活性を示し、薬物開発のための有望な候補となっていることです。
SHP1に対する阻害活性
理論的な研究では、2-フェニル-1,3,4-チアゾール誘導体のタンパク質チロシンホスファターゼSHP1に対する阻害効果が調査されました。 これらの化合物は光学的および阻害活性を示し、潜在的な治療的用途を示唆しています 。
がん細胞における細胞毒性効果
1,3,4-チアゾール骨格から誘導された化合物は、それらの細胞毒性について評価されてきました。 例えば、研究者は特定の誘導体が白血病細胞株(例えば、K562 CML、Jurkat、MT-2)およびHeLa子宮頸がん細胞に与える影響を評価しました 。それらの細胞毒性プロファイルの理解は、抗がん剤開発にとって重要です。
多様な生物活性
1,3,4-チアゾール部分は多様で、幅広い生物活性を持っています。 抗菌作用や抗がん作用に加えて、抗糖尿病作用、降圧作用、抗炎症作用、抗ウイルス作用が報告されています 。研究者はこの骨格内での新たな用途を探求し続けています。
窒素含有化合物の合成
ヒドラゾノイルハライド、特に1,3,4-チアゾールから誘導されたものは、様々な窒素含有化合物を合成する上で重要な役割を果たします。 これらの反応は、医薬品やその他の機能性材料の開発に貢献しています 。
工業化学および医薬品化学
1,3,4-チアゾールは、その化学反応性により、医薬品化学および工業プロセスに応用されています。 そのユニークな官能基–C(X):NNH–は、様々な変換を可能にし、それらを貴重なビルディングブロックとしています 。
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . This suggests that 2-(1,2,3-Thiadiazol-4-yl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the thiadiazole ring is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . This suggests that the pH of the environment might influence the action and stability of 2-(1,2,3-Thiadiazol-4-yl)acetic acid.
生化学分析
Biochemical Properties
For instance, they have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Some thiadiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines . They can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some thiadiazole derivatives have been reported to have antinociceptive effects on nociceptive pathways of the nervous system in mice .
Metabolic Pathways
It is known that thiadiazole derivatives can disrupt processes related to DNA replication .
Transport and Distribution
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
Subcellular Localization
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets with distinct affinities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the thiadiazole ring . Another approach includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 2-(1,2,3-Thiadiazol-4-yl)acetic acid often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
特性
IUPAC Name |
2-(thiadiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAROPYHJCBWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35987-88-3 |
Source


|
| Record name | 2-(1,2,3-thiadiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-oxo-7-propan-2-yl-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2470403.png)



![2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}propanamide](/img/structure/B2470411.png)

![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)


![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)

![N-(2-ethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2470422.png)
![9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470423.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
